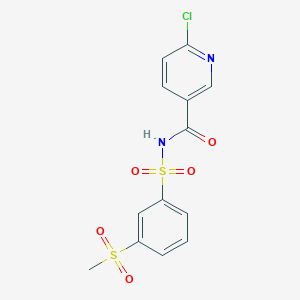
6-chloro-N-(3-methanesulfonylbenzenesulfonyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-(3-methanesulfonylbenzenesulfonyl)pyridine-3-carboxamide, also known as AMG-900, is a small molecule inhibitor that targets the mitotic spindle checkpoint kinase, Aurora kinase B. This compound has gained significant attention in scientific research due to its potential as a cancer therapeutic agent.
Mécanisme D'action
6-chloro-N-(3-methanesulfonylbenzenesulfonyl)pyridine-3-carboxamide targets the mitotic spindle checkpoint kinase, Aurora kinase B. This kinase plays a critical role in cell division and is often overexpressed in cancer cells. By inhibiting Aurora kinase B, this compound disrupts the normal progression of cell division, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, inhibit tumor growth and metastasis, and enhance the sensitivity of cancer cells to radiation therapy. In addition, it has been shown to have minimal toxicity to normal cells, making it a promising cancer therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-chloro-N-(3-methanesulfonylbenzenesulfonyl)pyridine-3-carboxamide in lab experiments is its specificity for Aurora kinase B, which allows for targeted inhibition of cancer cells. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 6-chloro-N-(3-methanesulfonylbenzenesulfonyl)pyridine-3-carboxamide. One direction is to investigate its potential as a combination therapy with other cancer therapeutic agents. Another direction is to explore its efficacy in different types of cancer, as well as its potential as a treatment for other diseases, such as neurodegenerative disorders. Additionally, further research is needed to optimize the synthesis method and improve the solubility of the compound for in vivo use.
In conclusion, this compound has shown great potential as a cancer therapeutic agent in scientific research. Its specificity for Aurora kinase B and minimal toxicity to normal cells make it a promising candidate for further investigation. With continued research and development, this compound could potentially become a valuable addition to the arsenal of cancer therapeutic agents.
Méthodes De Synthèse
The synthesis of 6-chloro-N-(3-methanesulfonylbenzenesulfonyl)pyridine-3-carboxamide involves several steps. The first step involves the reaction of 3-chloropyridine with 3-aminobenzenesulfonyl chloride in the presence of a base to form 3-(3-aminobenzenesulfonyl)pyridine. The second step involves the reaction of 3-(3-aminobenzenesulfonyl)pyridine with methanesulfonyl chloride in the presence of a base to form 3-(3-methanesulfonylbenzenesulfonyl)pyridine. The final step involves the reaction of 3-(3-methanesulfonylbenzenesulfonyl)pyridine with 6-chloro-2-aminobenzamide in the presence of a base to form this compound.
Applications De Recherche Scientifique
6-chloro-N-(3-methanesulfonylbenzenesulfonyl)pyridine-3-carboxamide has been extensively studied in scientific research for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, it has been shown to have synergistic effects when used in combination with other cancer therapeutic agents, such as taxanes and platinum-based drugs.
Propriétés
IUPAC Name |
6-chloro-N-(3-methylsulfonylphenyl)sulfonylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O5S2/c1-22(18,19)10-3-2-4-11(7-10)23(20,21)16-13(17)9-5-6-12(14)15-8-9/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQBNGWJLYGBSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)NC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

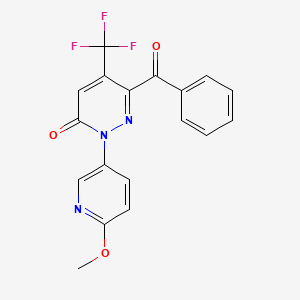
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2717373.png)
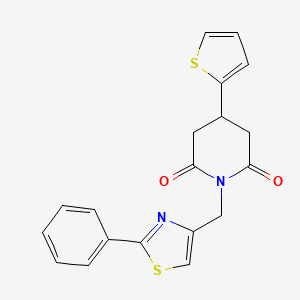
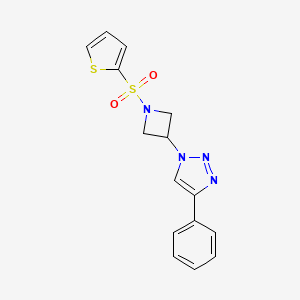
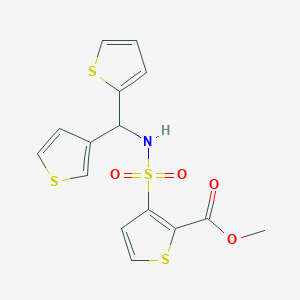
![N-([2,3'-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2717381.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide](/img/structure/B2717382.png)
![ethyl 4-{[(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B2717383.png)
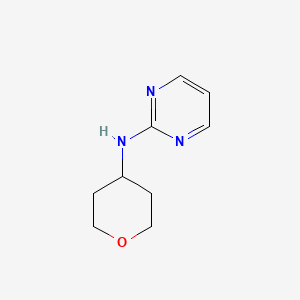

![N-(3,4-dichlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2717389.png)
![N-[(3,3-dimethyloxiran-2-yl)methyl]-N-ethylethanamine](/img/structure/B2717390.png)
![5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole](/img/structure/B2717391.png)
